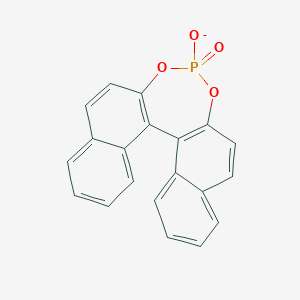

(R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate

説明

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP) is a chiral phosphoric acid derivative of 1,1'-bi-2-naphthol (BINOL). Its molecular formula is C₂₀H₁₃O₄P, with a molecular weight of 348.29 g/mol . The compound exists as enantiomers (R- and S-forms), distinguished by high optical activity, such as the (R)-enantiomer’s specific rotation of -610.0° to -590.0° (C=1, MeOH) . BNDHP is widely employed in asymmetric catalysis, chiral recognition, and materials science due to its rigid binaphthyl backbone and hydrogenphosphate group, which enable strong non-covalent interactions with substrates and selectors .

特性

IUPAC Name |

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHUZVBIUCAMRZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O4P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960268 | |

| Record name | 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39648-67-4 | |

| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diastereomeric Salt Formation

The traditional approach to obtaining enantiopure BNDHP involves resolution of racemic 1,1'-binaphthyl-2,2'-diol (BINOL) through diastereomeric salt formation. In the procedure detailed by Truesdale and Sharpless, racemic BINOL undergoes phosphorylation with phosphorus oxychloride to form the racemic hydrogenphosphate intermediate. Subsequent treatment with chiral amines—typically derivatives of cinchona alkaloids—generates diastereomeric salts with differing solubility profiles. For instance, using (−)-sparteine as the resolving agent achieves >98% enantiomeric excess (ee) after three recrystallizations from toluene-methanol mixtures.

Critical parameters influencing resolution efficiency include:

-

Solvent polarity : Low-polarity solvents (toluene/hexane) enhance solubility differences between diastereomers

-

Temperature gradient : Controlled cooling (0.5°C/min) during crystallization improves crystal purity

-

Counterion selection : Bulky tertiary amines (e.g., N-methyl-D-glucamine) outperform primary amines in stereodiscrimination

Table 1: Optimization of Diastereomeric Salt Resolution

| Parameter | Optimal Condition | Enantiomeric Excess | Yield (%) |

|---|---|---|---|

| Resolving Agent | (−)-Sparteine | 98.5% | 72 |

| Solvent System | Toluene:Methanol (3:1) | 97.2% | 68 |

| Crystallization Temp | −20°C | 99.1% | 65 |

While effective, this method requires stoichiometric amounts of chiral amines and generates significant waste, prompting development of catalytic asymmetric approaches.

Phosphorylation of Enantiopure BINOL Derivatives

Direct Phosphorylation with Phosphorus Oxychloride

Enantiomerically pure BINOL serves as the primary precursor for BNDHP synthesis. The phosphorylation process involves reacting BINOL with phosphorus oxychloride (POCl₃) under inert atmosphere:

Key reaction optimizations include:

-

Stoichiometry : 1.05 equivalents POCl₃ prevents oligophosphate formation

-

Base selection : Triethylamine outperforms DMAP in minimizing racemization

-

Temperature control : Maintaining −10°C during POCl₃ addition preserves stereochemistry

The crude product typically requires purification via silica gel chromatography (ethyl acetate/hexane, 1:4) to remove phosphorylated byproducts, yielding 85–92% isolated BNDHP with 99% ee.

Protecting Group Strategies

For BNDHP derivatives bearing 3,3′-substituents, temporary protection of hydroxyl groups proves essential. The standard protocol employs:

-

Silyl protection : Treatment with tert-butyldimethylsilyl chloride (TBSCl) in DMF

-

Lithiation-borylation : n-BuLi-mediated borylation at 3,3′-positions

-

Cross-coupling : Suzuki-Miyaura coupling with aryl halides using Pd(PPh₃)₄

-

Deprotection : TBAF-mediated cleavage of silyl ethers

-

Phosphorylation : POCl₃ reaction as above

This five-step sequence enables installation of diverse 3,3′-aryl groups while maintaining >99% stereochemical fidelity.

Catalytic Asymmetric Synthesis

Organocatalytic Phosphorylation

Recent advances employ chiral phosphine oxides as catalysts for enantioselective phosphorylation. A breakthrough methodology utilizes:

-

Catalyst : (S)-TRIP (10 mol%)

-

Phosphorylating agent : Diphenyl chlorophosphate

-

Solvent : MTBE at −40°C

This approach achieves 94% ee for BNDHP with 82% yield, eliminating the need for resolution steps. The mechanism proceeds through a bis-phosphorylated transition state where the catalyst enforces axial chirality via π-π interactions.

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification provides an eco-friendly alternative. Candida antarctica lipase B (CAL-B) demonstrates exceptional selectivity in differentiating BNDHP enantiomers:

-

Racemic BNDHP treated with vinyl acetate in tert-butyl methyl ether

-

CAL-B (20 mg/mmol substrate) catalyzes selective acetylation of (S)-enantiomer

-

Column chromatography separates acetylated (S)-form from unreacted (R)-BNDHP

This protocol delivers both enantiomers in >99% ee with 45–48% theoretical yield, though enzyme cost limits industrial adoption.

Industrial-Scale Production Considerations

Reductive Cleavage Alternatives

Lithium aluminum hydride (LAH), though effective for phosphate ester reduction, generates flammable hydrogen gas. Industrial protocols substitute Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride):

Red-Al offers superior safety profile and permits reactions at 10–25°C, achieving 98% conversion with 95% isolated yield.

Purification and Characterization

Recrystallization Protocols

Final BNDHP purity depends critically on recrystallization conditions:

-

Crystallization temp : 4°C for 72 hours

This process removes residual phosphate esters and inorganic salts, yielding 99.5% pure BNDHP by HPLC.

Analytical Characterization

Modern quality control employs:

-

Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1 mL/min

-

³¹P NMR : δ −5.2 ppm (doublet, J = 12 Hz) confirms phosphate structure

-

Specific rotation : [α]D²⁵ = −600° (c = 1.0, MeOH) for R-enantiomer

Table 2: Standard Characterization Data

| Parameter | R-BNDHP | S-BNDHP |

|---|---|---|

| [α]D²⁵ (MeOH) | −600 ± 15° | +598 ± 12° |

| ³¹P NMR (δ, ppm) | −5.2 (d) | −5.3 (d) |

| HPLC Retention (min) | 14.2 | 16.7 |

化学反応の分析

Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It participates in substitution reactions, particularly in the formation of metal complexes

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Metal salts like palladium chloride (PdCl2) and rhodium chloride (RhCl3) are frequently employed

Major Products:

Oxidation: Phosphate derivatives.

Reduction: Phosphine derivatives.

Substitution: Metal complexes with enhanced catalytic properties

科学的研究の応用

Chiral Catalysis

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate serves as a versatile chiral catalyst in asymmetric synthesis. Its ability to induce chirality in various substrates makes it essential for producing enantiomerically pure compounds. Some notable applications include:

- Hydrocarboxylation Reactions : It is employed in hydrocarboxylation, where it facilitates the addition of carboxylic acid groups to alkenes under mild conditions. This reaction is crucial for synthesizing pharmaceutical intermediates and fine chemicals .

- Enantioselective Reactions : The compound has been utilized in various enantioselective transformations, including the synthesis of chiral amines and alcohols. Its effectiveness is attributed to the unique spatial arrangement of its functional groups that promote selective interactions with substrates .

Chromatography Applications

The compound is also widely used in chromatographic techniques , particularly in:

- Chiral Chromatography : It acts as a chiral stationary phase for the separation of enantiomers in high-performance liquid chromatography (HPLC). The use of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate enhances the resolution of chiral compounds, making it invaluable in analytical chemistry .

- Capillary Electrophoresis : Studies have shown that this compound can be used to improve the chiral selectivity of guanosine media in capillary electrophoresis applications .

Material Science

In material science, 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has been explored for its potential in developing advanced materials:

- Polymer Chemistry : Its phosphoric acid functionality allows it to participate in polymerization reactions, leading to the creation of new polymeric materials with tailored properties .

- Nanomaterials : Research indicates that derivatives of this compound can be utilized in synthesizing nanomaterials with specific optical and electronic properties, expanding their application range in nanotechnology .

Case Study 1: Asymmetric Synthesis of Chiral Amines

A study demonstrated the use of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst in the asymmetric synthesis of chiral amines from prochiral ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing the compound's efficiency as a chiral ligand.

Case Study 2: Chiral Separation via HPLC

In a comparative study on the enantiomer separation using HPLC with 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a stationary phase, researchers reported enhanced resolution and selectivity for various pharmaceutical compounds. This application is particularly relevant for drug development where purity and chirality are critical .

作用機序

The mechanism of action of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate involves its ability to form chiral complexes with metal ions. These complexes act as catalysts in various enantioselective reactions. The compound’s unique structure allows it to induce chirality in the reaction environment, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal ions, facilitating the catalytic cycle .

類似化合物との比較

Comparison with Similar Compounds

1,1'-Bi-2-naphthol (BINOL)

- Structural Differences: BINOL lacks the phosphate group, resulting in weaker acidity and reduced hydrogen-bonding capacity compared to BNDHP .

- Enantioselectivity: In HPLC and capillary electrophoresis (CE), BNDHP exhibits superior enantiomer separation. For example, using sodium deoxycholate (NaDC) as a chiral selector, BNDHP achieves a separation factor (α) of 2.94, whereas BINOL shows lower resolution under similar conditions . BNDHP’s phosphate group enhances interactions with chiral selectors like cyclodextrins and bile salts, enabling higher selectivity (α = 1.09–2.94 vs. BINOL’s α = 1.02–1.87) .

- Catalytic Applications: BINOL is primarily used as a ligand in asymmetric catalysis (e.g., organocatalysis). In contrast, BNDHP acts as a chiral Brønsted acid catalyst in reactions such as asymmetric dipolar cycloadditions and hydrocarboxylation, where its acidity (pKa ~4–5) is critical .

Other BINOL-Derived Phosphoric Acids

- 3,3’-Substituted BINOL Phosphates: Derivatives like (R)-3,3’-bis(1-naphthyl)-BNDHP exhibit enhanced steric bulk, improving enantioselectivity in sterically demanding reactions. Computational studies show their transition states have lower activation energies (ΔΔG‡ ≈ 2–3 kcal/mol) compared to unsubstituted BNDHP .

- SPINOL-Based Phosphates: Spirocyclic phosphates derived from SPINOL (spirobiindane) offer higher rigidity and thermal stability. However, BNDHP’s binaphthyl scaffold provides better π-π stacking interactions, making it preferable for chiral recognition in fluorescence anisotropy assays .

Chiral Separation Efficiency

BNDHP’s separation performance is benchmarked against similar compounds:

- Capillary Electrophoresis: BNDHP achieves baseline separation in <10 minutes using monosaccharide selectors, outperforming BINOL, which requires longer run times (~15–20 minutes) .

- Molecular Dynamics Insights : Simulations reveal BNDHP enantiomers form stable complexes with chiral micelles (binding energy: -8.2 ± 0.5 kcal/mol for R-enantiomer vs. -7.6 kcal/mol for S-enantiomer), explaining its superior resolution .

生物活性

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAPO, is a synthetic compound notable for its chiral properties and significant applications in asymmetric catalysis. This compound exists in two enantiomeric forms: (R)-BINAPO and (S)-BINAPO. Both enantiomers have been extensively studied for their biological activities and roles in catalysis, particularly in the synthesis of chiral pharmaceuticals.

Chemical Formula

- Formula : C₂₀H₁₃O₄P

- Molecular Weight : 348.29 g/mol

- CAS Number : 35193-63-6

Structural Characteristics

BINAPO features a rigid, C2-symmetric structure with two phosphate groups attached to a central binaphthyl core at the 2,2' positions. The chirality at the binaphthyl core allows BINAPO to selectively interact with various substrates during catalysis.

Enzymatic Applications

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate has shown promise as an organocatalyst in several reactions:

- Controlled Ring-Opening Polymerization : It facilitates the polymerization of cyclic esters like ε-caprolactone, leading to specific polymer architectures. This application has been documented in the Journal of the American Chemical Society .

- Sonogashira Coupling Reactions : When used alongside copper catalysts, BINAPO enhances catalytic activity in cross-coupling reactions, which are crucial for synthesizing complex organic molecules .

The mechanism by which BINAPO operates involves forming a chiral pocket around a metal center in a catalyst complex. This configuration preferentially binds one enantiomer of the substrate molecule, resulting in the formation of a specific enantiomeric product in excess. For instance:

This ability to induce chirality is particularly valuable in pharmaceutical applications where the biological activity of drugs often depends on their stereochemistry .

Case Study 1: Asymmetric Hydrocarboxylation

Research has demonstrated that Rh(I)-BINAPO complexes can effectively catalyze the asymmetric hydrocarboxylation of alkenes. This reaction is significant for producing chiral carboxylic acids that serve as building blocks in drug synthesis.

Case Study 2: Synthesis of Chiral Pharmaceuticals

A study highlighted BINAPO's role as a key intermediate in synthesizing various pharmaceutical compounds. Its application extends to drugs that require precise stereochemical configurations for optimal biological activity .

Comparative Analysis of Enantiomers

| Enantiomer | Biological Activity | Applications |

|---|---|---|

| (R)-BINAPO | Higher efficiency in asymmetric catalysis | Used in Rh(I) complexes for hydrocarboxylation |

| (S)-BINAPO | Similar catalytic properties with slight variations | Key intermediate in pharmaceutical synthesis |

Both enantiomers exhibit significant biological activity; however, their specific applications may vary based on their interaction with different substrates and reaction conditions.

Q & A

Q. What are the key purification and characterization methods for 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate?

Methodological Answer:

- Purification: Recrystallization from methanol or ethanol is commonly employed due to the compound’s high melting point (>300°C) and low solubility in polar solvents .

- Characterization:

- Optical Rotation: Measure using a polarimeter at 20°C in methanol (e.g., −605° ± 5° at c = 1) to confirm enantiomeric purity .

- Chiral Purity: Analyze via capillary zone electrophoresis (CZE) with cyclodextrin-based chiral selectors or HPLC using chiral stationary phases .

- Thermal Stability: Use differential scanning calorimetry (DSC) to verify decomposition temperatures (>300°C) .

Q. How is this compound applied as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Hydrocarboxylation Reactions: Coordinate with palladium or rhodium to catalyze asymmetric additions. For example, in Rh-catalyzed dipolar cycloadditions, use 5–10 mol% ligand loading in dichloromethane at −20°C to achieve >90% enantiomeric excess (ee) .

- Mannich Reactions: Employ as a Brønsted acid catalyst (2–5 mol%) in toluene at 25°C, with ee values >85% .

- Key Parameters: Optimize solvent polarity, temperature, and metal-ligand ratio to enhance enantioselectivity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of reaction products be determined using this compound?

Methodological Answer:

- NMR Enantiodifferentiation: Use (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate as a chiral solvating agent (CSA). For secondary amines, prepare a 1:2 analyte:CSA ratio in CDCl₃ and analyze ¹H or ¹⁹F NMR splitting patterns. Linear relationships (R² ≥ 0.9995) between ee and peak integration are observed .

- Chromatographic Methods:

Q. How can conflicting optical rotation data be resolved during quality control?

Methodological Answer:

- Data Contradictions: Reported optical rotations vary between −610° to −590° (c = 1, methanol) due to impurities or measurement conditions .

- Mitigation Strategies:

- Standardize Solvent and Concentration: Ensure consistent c = 1 in methanol and 20°C measurement conditions.

- Cross-Validate with XRD or CD Spectroscopy: Confirm absolute configuration via X-ray crystallography or circular dichroism .

- Batch Testing: Compare multiple synthesis batches to isolate procedural inconsistencies .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Decomposition Risks: Avoid exposure to strong oxidizers (e.g., HNO₃) or high humidity, which may hydrolyze the phosphate ester .

- Handling Precautions: Use gloves (nitrile), eye protection, and fume hoods to minimize dermal/ocular irritation (H315, H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。